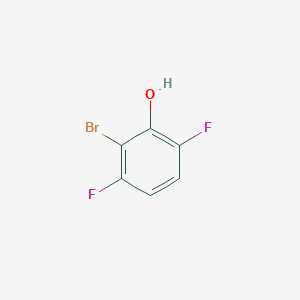

2-Bromo-3,6-difluorophenol

Description

Overview of Phenolic Compounds in Advanced Organic Chemistry

Phenolic compounds, characterized by a hydroxyl (—OH) group attached to an aromatic ring, are a cornerstone of organic chemistry. britannica.com This structural feature imparts distinct properties, including increased acidity compared to aliphatic alcohols, which arises from the resonance stabilization of the corresponding phenoxide ion. britannica.comwikipedia.org Phenols are prevalent in nature, forming the basis of countless natural products, and are also synthesized on a large scale for industrial applications. wikipedia.orgwikipedia.org They serve as versatile precursors in the synthesis of a wide array of more complex molecules, including pharmaceuticals, polymers, and dyes. wikipedia.orgrushim.ru The reactivity of the aromatic ring in phenols is significantly enhanced towards electrophilic aromatic substitution, making them valuable substrates for a variety of chemical transformations. chemistrysteps.comopenstax.org

Strategic Importance of Halogenation, with Specific Emphasis on Bromine and Fluorine Substituents, in Aromatic Systems

The introduction of halogen atoms, a process known as halogenation, onto aromatic systems like phenols is a powerful strategy in organic synthesis. fiveable.me Halogens, particularly bromine and fluorine, modify the electronic properties and reactivity of the aromatic ring. Bromination is a critical transformation that introduces a bromine atom, which can act as a versatile synthetic handle for subsequent reactions. fiveable.menih.gov Due to the hazardous nature of molecular bromine, various alternative brominating agents have been developed. acs.orgsci-hub.se

Fluorine's high electronegativity can significantly influence the physicochemical properties of a molecule. acs.org The substitution of fluorine onto an aromatic ring can alter its resistance to oxidation and affect its electronic structure. acs.orgoup.com The strategic placement of bromine and fluorine atoms on an aromatic ring can therefore create a molecule with fine-tuned properties, suitable for a range of applications.

Rationale for Researching 2-Bromo-3,6-difluorophenol within Contemporary Chemical Science

This compound has emerged as a compound of considerable interest in chemical research due to the unique interplay of its substituent groups. The specific positioning of bromine and fluorine atoms on the phenol (B47542) ring makes it a valuable and versatile building block in the synthesis of complex organic molecules.

The presence of fluorine atoms in a molecule can dramatically alter its chemical and biological properties. numberanalytics.comresearchgate.net Fluorine's high electronegativity can impact a molecule's acidity, metabolic stability, and ability to permeate biological membranes. nih.govmdpi.comnih.gov In many cases, the introduction of fluorine can enhance a compound's biological activity, a strategy frequently employed in drug discovery. numberanalytics.comresearchgate.netnih.gov The C-F bond is very strong, which can block metabolic pathways and prolong the therapeutic effect of a drug. nih.gov The presence of fluorine can also influence the conformation of a molecule, which can in turn affect its interaction with biological targets like enzymes and receptors. nih.govnih.gov

The bromine atom in this compound serves as a key functional group for a variety of synthetic transformations. nih.gov Bromination is a fundamental reaction in organic synthesis as it allows for the introduction of a bromine atom that can be readily replaced by other functional groups. numberanalytics.com This makes bromo-organic compounds valuable intermediates in the construction of complex molecular architectures. nih.govacs.org These transformations include, but are not limited to, cross-coupling reactions, which are pivotal in the formation of carbon-carbon and carbon-heteroatom bonds.

The specific arrangement of substituents in this compound makes it a highly valuable building block in organic synthesis. The presence of the hydroxyl group, the two fluorine atoms, and the bromine atom on the same aromatic ring provides multiple sites for chemical modification. This trifunctional nature allows for a stepwise and controlled synthesis of more complex molecules. The fluorine atoms modulate the reactivity of the phenol and the aromatic ring, while the bromine atom provides a site for further functionalization. This combination of features makes this compound a sought-after intermediate in the preparation of specialty chemicals, pharmaceuticals, and advanced materials.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3,6-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF2O/c7-5-3(8)1-2-4(9)6(5)10/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQVYERDCGYVMRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 3,6 Difluorophenol

Nucleophilic Substitution Reactions Involving the Bromine Atom

The carbon-bromine bond in 2-Bromo-3,6-difluorophenol is a key site for nucleophilic attack, enabling the replacement of the bromine atom with a variety of functional groups. This reactivity is fundamental to its role as a synthetic intermediate.

The bromine substituent can be displaced by nucleophiles such as amines and thiols. smolecule.com In these reactions, the lone pair of electrons on the nitrogen of an amine or the sulfur of a thiol attacks the carbon atom attached to the bromine, leading to the formation of a new carbon-nitrogen or carbon-sulfur bond and the expulsion of the bromide ion. These nucleophilic substitution reactions are foundational for introducing nitrogen- and sulfur-containing moieties into the aromatic structure. The efficiency of these transformations often depends on the reaction conditions, including the choice of solvent and base. While thiols are generally effective nucleophiles, their high acidity can sometimes lead to the protonation of amine nucleophiles in the same reaction mixture, potentially reducing the amine's reactivity. cas.cn

The capacity of the bromine atom to act as a leaving group is instrumental in the construction of more complex molecular frameworks, particularly heterocyclic compounds. ub.edu Bromo-substituted aromatic compounds are frequently used as key starting materials in multi-step syntheses. For instance, analogous bromo-compounds are employed to synthesize a variety of heterocyclic systems, including pyrazoles, thiazoles, pyridines, and thiophenes, by reacting them with appropriate bifunctional nucleophiles. mdpi.com This strategic use of the carbon-bromine bond as a reactive handle allows for the systematic assembly of novel and elaborate organic architectures. ub.edumdpi.com

Electrophilic Aromatic Substitution on the Difluorophenol Moiety

The aromatic ring of this compound is also susceptible to electrophilic aromatic substitution, where an electrophile attacks the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. The regiochemical outcome of this reaction is governed by the combined electronic and steric effects of the existing substituents.

The directing effects of the substituents on the phenol (B47542) ring determine the position of an incoming electrophile. The hydroxyl (-OH) group at position 1 is a strongly activating, ortho, para-directing group. wvu.edu The bromine atom at position 2 and the fluorine atoms at positions 3 and 6 are deactivating yet also ortho, para-directing. wvu.edu

Considering the substitution pattern of this compound, the available positions for electrophilic attack are C4 and C5.

Attack at C4: This position is para to the strongly activating hydroxyl group, making it electronically favored.

Attack at C5: This position is meta to the hydroxyl group and sterically hindered by the adjacent fluorine atom at C6.

Therefore, electrophilic aromatic substitution on this compound is expected to show high regioselectivity for the C4 position, driven by the powerful activating and directing effect of the hydroxyl group.

Reduction Reactions and Derivative Formation

This compound can undergo reduction reactions under specific conditions. The use of powerful reducing agents, such as lithium aluminum hydride, can lead to the reduction of the aromatic ring. This transformation results in the formation of saturated cyclic derivatives, such as 2-bromo-3,6-difluorocyclohexanol, by hydrogenating the benzene ring.

Coupling Reactions Utilizing Halogen Substituents

The halogen substituents, particularly the bromine atom, serve as effective handles for transition metal-catalyzed cross-coupling reactions. These reactions are a cornerstone of modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. The carbon-bromine bond is significantly more reactive in typical palladium-catalyzed couplings than the highly stable carbon-fluorine bonds, allowing for selective functionalization at the C2 position.

Reactions such as the Suzuki-Miyaura coupling, which pairs the bromo-compound with an organoboron reagent, are used to form biaryl structures. The general catalytic cycle for these reactions involves three key steps: oxidative addition of the palladium catalyst to the carbon-bromine bond, transmetalation with the coupling partner, and reductive elimination to yield the final product and regenerate the catalyst. nih.gov Similarly, Sonogashira coupling can be employed to introduce alkynyl groups by replacing the bromine atom. semanticscholar.org

Carbon-Carbon Coupling Strategies

This compound serves as a versatile substrate in various carbon-carbon bond-forming reactions, a cornerstone of modern organic synthesis. semanticscholar.org The presence of the bromine atom provides a reactive handle for cross-coupling reactions, while the fluorine atoms and the hydroxyl group modulate the electronic properties and reactivity of the aromatic ring.

Bromophenols, in general, are highly valued as starting materials for constructing complex molecular architectures due to their utility in reactions like the Suzuki-Miyaura coupling. semanticscholar.org These reactions typically involve a palladium catalyst to couple the bromophenol with an organoboron reagent, forming a new carbon-carbon bond. rsc.org The reactivity in such couplings can be influenced by the position of the halogen substituents. For instance, in some halogenated phenols, a bromine atom at the meta-position (relative to the hydroxyl group) can exhibit moderate reactivity in Suzuki-Miyaura coupling, which may be affected by steric hindrance from adjacent fluorine atoms.

The synthesis of various bromophenol isomers, including those structurally related to this compound, often involves the regioselective bromination of the corresponding phenol. semanticscholar.org The conditions for these brominations can be controlled to achieve high selectivity for monobrominated products, which are crucial precursors for subsequent coupling reactions. semanticscholar.org For example, oxidative bromination techniques using reagents generated in situ have been developed to avoid over-bromination, a common issue with highly activated phenol rings. semanticscholar.org

The resulting brominated phenols can then be engaged in coupling reactions. For instance, palladium-catalyzed C-H arylation represents another powerful strategy for carbon-carbon bond formation, where a C-H bond is directly functionalized. nih.gov While specific examples detailing the use of this compound in a wide array of named cross-coupling reactions are not extensively documented in the provided results, the reactivity of the bromo- and fluoro-substituted phenol scaffold is well-established in the context of forming biaryl linkages and other complex structures.

Silicon-Tethered Palladium-Catalyzed C-H Arylation

A notable application of brominated difluorophenols is in the synthesis of unsymmetrical o-biphenols and o-binaphthols through a silicon-tethered palladium-catalyzed C-H arylation strategy. chemicalbook.comlookchem.com This methodology allows for the efficient and selective formation of these valuable structural motifs, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. lookchem.com While the specific isomer used in the cited study is 2-bromo-3,5-difluorophenol, the principle of the reaction is applicable to other isomers and highlights a sophisticated C-H activation approach. chemicalbook.comlookchem.com

The general mechanism of palladium-catalyzed C-H activation involves the interaction of a palladium catalyst with a C-H bond, often in proximity to a directing group, leading to the formation of a palladacycle. researchgate.net This intermediate can then react with a coupling partner, such as an aryl halide, to form a new carbon-carbon bond. nih.gov In the context of silicon-tethered strategies, the silicon group acts as a temporary linker, bringing the two aromatic coupling partners into proximity and facilitating the intramolecular C-H arylation. This approach can offer high regioselectivity and control over the formation of the desired biaryl structure.

The catalytic activation of C-H bonds is a significant area of research, providing novel pathways to functionalize otherwise inert positions on a molecule. researchgate.net Palladium migration, a phenomenon where the palladium center moves from its initial coordination site to a remote C-H bond, is a related process that enables functionalization at positions not easily accessible through traditional methods. researchgate.net These advanced catalytic cycles underscore the potential for complex transformations involving substrates like this compound.

Influence of Fluorine Substitution on Reactivity and Reaction Pathways

The presence and position of fluorine atoms on the phenol ring profoundly influence the chemical reactivity and reaction pathways of this compound. Fluorine's high electronegativity leads to strong inductive electron withdrawal, which can significantly alter the electron density distribution within the aromatic ring. This, in turn, affects the acidity of the phenolic hydroxyl group and the susceptibility of the ring to electrophilic or nucleophilic attack.

The unique combination of bromine and fluorine atoms at specific positions gives this compound distinct properties compared to other halogenated phenols. For example, the acidity of the hydroxyl group is enhanced by the presence of ortho and para fluorine substituents. This increased acidity can be a critical factor in reactions where deprotonation of the phenol is a key step.

Unique Fluorine Effects in Fluoroalkylation Reactions

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. tcichemicals.com This has led to the development of numerous fluorination and fluoroalkylation reagents and methodologies. tcichemicals.comalfa-chemistry.comdokumen.pub In the context of this compound, the existing fluorine atoms can influence its participation in further functionalization reactions, including those involving fluoroalkyl groups.

For instance, copper-catalyzed fluoroalkylation reactions have been demonstrated with related compounds like 2-bromo-1,3-difluoro-4-methoxybenzene, highlighting the ability of such fluorinated aromatics to engage in electron transfer processes necessary for the formation of more complex fluorinated structures. The reaction of phenols with reagents like 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) can lead to the formation of highly halogenated fluoroalkenyl ethers, demonstrating a pathway for introducing fluoroalkyl moieties. beilstein-journals.org

The table below illustrates the types of reagents used in fluoroalkylation and their general applications.

| Reagent Class | Example | Application |

| Nucleophilic Fluorinating Agents | Diethylaminosulfur trifluoride (DAST) | Deoxofluorination of alcohols and aldehydes. tcichemicals.comdokumen.pub |

| Electrophilic Fluorinating Agents | N-Fluorobenzenesulfonimide (NFSI) | Fluorination of carbanions and other nucleophiles. |

| Fluoroalkylating Agents | Ethyl bromodifluoroacetate | Introduction of difluoroacetate (B1230586) moieties. sigmaaldrich.com |

| Trifluoromethylating Agents | Umemoto's reagent | Introduction of CF3 groups. |

Impact on Reaction Kinetics and Selectivity

The fluorine substituents in this compound have a marked impact on reaction kinetics and selectivity. The electron-withdrawing nature of fluorine generally deactivates the aromatic ring towards electrophilic substitution, while potentially activating it for nucleophilic aromatic substitution, depending on the position of the leaving group.

In electrophilic bromination, a key reaction for the synthesis of such compounds, the directing effects of the hydroxyl and fluorine groups guide the regioselectivity. vulcanchem.com For example, the synthesis of 4-bromo-2,5-difluorophenol (B1276729) from 2,5-difluorophenol (B1295083) shows high regioselectivity for the para position relative to the hydroxyl group. vulcanchem.com Similarly, the bromination of 3,6-difluorophenol yields this compound with high selectivity.

The kinetics of reactions can also be affected. For example, in palladium-catalyzed coupling reactions, the electronic nature of the substituents on the aryl halide can influence the rate of oxidative addition, a key step in the catalytic cycle. The presence of electron-withdrawing fluorine atoms can make the carbon-bromine bond more susceptible to cleavage.

The table below summarizes the regioselectivity observed in the bromination of some difluorophenols.

| Starting Material | Product | Regioselectivity |

| 3,6-Difluorophenol | This compound | High selectivity for the ortho position. |

| 2,5-Difluorophenol | 4-Bromo-2,5-difluorophenol | High selectivity for the para position. vulcanchem.com |

Interplay of Halogen and Hydrogen Bonding in Reactivity

The interplay between halogen bonding and hydrogen bonding can significantly influence the structure, and consequently, the reactivity of this compound. The ortho-positioned bromine atom at position 2 can participate in an intramolecular hydrogen bond with the hydroxyl group. This interaction can affect the conformation of the molecule and the acidity and reactivity of the phenolic proton.

Computational studies on related halogenated phenols have shown that intramolecular hydrogen bonds exist and that their strength can vary depending on the specific halogen and its position. rsc.org For instance, the O-H bond length in bromochlorophenols with an ortho-bromine participating in a hydrogen bond is slightly longer than in those with an ortho-chlorine. rsc.org

In the solid state, intermolecular hydrogen bonds and halogen bonds play a crucial role in determining the crystal packing. nih.gov Halogen bonds, which are attractive interactions between an electrophilic region on a halogen atom and a nucleophile, can compete with or act cooperatively with hydrogen bonds to direct the self-assembly of molecules. nih.govmdpi.com The ability of bromine to form both type I (where the C-Br···Br angles are similar) and type II (where the angles differ, indicating an electrophilic-nucleophilic interaction) contacts adds another layer of complexity to its intermolecular interactions. nih.gov These non-covalent interactions can influence the accessibility of reactive sites and thus modulate the reactivity of the compound in the solid state or in concentrated solutions.

In-Depth Spectroscopic Data for this compound Not Available in Publicly Accessible Research

A comprehensive search for detailed experimental and theoretical spectroscopic data for the chemical compound this compound (CAS No. 1208077-18-2) has concluded that specific research findings required to construct an in-depth analytical article are not available in the public domain. Extensive queries aimed at locating Fourier-transform infrared (FT-IR), Fourier-transform Raman (FT-Raman), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopic studies, including theoretical calculations and conformational analyses, did not yield specific results for this compound.

While information is available for various isomers, such as 2-bromo-4,6-difluorophenol, 3-bromo-2,6-difluorophenol, and 2-bromo-3,5-difluorophenol, as well as other related halogenated phenols, these data are not directly applicable to this compound. The precise positioning of the bromine and fluorine atoms on the phenol ring significantly influences the molecule's electronic properties, bond vibrations, and magnetic environment of its nuclei. Consequently, extrapolating data from its isomers would not provide a scientifically accurate characterization.

General methodologies for spectroscopic analysis and theoretical calculations for similar compounds are well-documented. researchgate.netacs.orgacs.orgnih.gov These studies typically involve:

Vibrational Spectroscopy (FT-IR/FT-Raman): Recording spectra to identify characteristic vibrational modes of the functional groups and the aromatic ring. Theoretical calculations using methods like Density Functional Theory (DFT) are employed to compute harmonic frequencies, which are then scaled and compared with experimental data to perform a detailed assignment of vibrational bands. researchgate.netnih.gov

Conformational Analysis: The orientation of the hydroxyl (-OH) group relative to the adjacent halogen substituents is a key conformational feature. This is often studied through theoretical potential energy surface scans and supported by the analysis of specific vibrational modes, such as the O-H torsional frequency. researchgate.netresearchgate.net In similar ortho-bromophenols, weak intramolecular hydrogen bonding between the hydroxyl proton and the bromine atom is a possibility that influences the conformational preference.

NMR Spectroscopy (¹H and ¹³C): Analyzing chemical shifts and coupling constants to elucidate the molecular structure. The fluorine atoms would induce characteristic splitting patterns in the signals of adjacent proton and carbon nuclei. Theoretical methods are also used to calculate NMR chemical shifts to aid in spectral assignment. acs.orgresearchgate.net

UV-Vis Spectroscopy: Measuring the electronic absorption spectrum to identify transitions between electronic energy levels, typically the π → π* transitions of the benzene ring.

Despite the existence of these standard analytical frameworks, dedicated research applying them to this compound has not been found in the surveyed scientific literature and databases. The compound is listed in chemical supplier catalogs, indicating its availability for research and synthesis, but it does not appear to have been the subject of a detailed spectroscopic investigation published in accessible journals. Therefore, the creation of data tables for vibrational frequencies, NMR chemical shifts, and UV-Vis absorption maxima, as requested, is not possible.

Advanced Spectroscopic Characterization and Theoretical Studies

Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the molecular properties of 2-bromo-3,6-difluorophenol, offering insights that complement experimental data. These theoretical approaches allow for a detailed understanding of the molecule's electronic structure, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. simonsfoundation.org It is a valuable tool for predicting the optimized geometry and electronic properties of molecules like this compound. DFT calculations, often employing hybrid functionals such as B3LYP with basis sets like 6-311++G(d,p), can determine key structural parameters.

For halogenated phenols, DFT studies reveal how substituents influence the aromatic ring. The presence of electron-withdrawing fluorine and bromine atoms is expected to perturb the regular hexagonal geometry of the benzene (B151609) ring. nih.gov For instance, in related dihalogenated phenols, fluorine substituents can cause an expansion of the C-C-C bond angles at the carbons to which they are attached. The calculated bond lengths and angles provide a detailed three-dimensional picture of the molecule. The optimized molecular geometry is crucial for understanding its physical and chemical behavior. semanticscholar.org

The table below presents a selection of theoretically determined geometrical parameters for a related compound, 2,6-dichloro-4-fluoro phenol (B47542), which can provide an indication of the expected values for this compound.

Table 1: Selected Calculated Geometrical Parameters for a Halogenated Phenol

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| C-C | 1.38 - 1.40 |

| C-O | ~1.36 |

| C-H | ~1.08 |

| C-F | ~1.35 |

| C-Cl | ~1.74 |

| O-H | ~0.96 |

| C-O-H | ~109 |

| C-C-C | 118 - 122 |

Note: Data is illustrative and based on calculations for 2,6-dichloro-4-fluoro phenol using the B3LYP/6-311+G(d,p) method. semanticscholar.org

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental concepts in frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. semanticscholar.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. semanticscholar.orgresearchgate.net

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required for electronic excitation. semanticscholar.org For halogenated phenols, the distribution of HOMO and LUMO orbitals is influenced by the substituents. In a related compound, 2-bromo-6-difluoromethoxy-4-fluorophenol, DFT calculations showed the HOMO is localized on the bromine and phenolic oxygen atoms, while the LUMO is situated on the difluoromethoxy group. This distribution helps to predict sites susceptible to electrophilic and nucleophilic attack.

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated, including ionization potential, electron affinity, chemical hardness, and softness. nih.gov

Table 2: Calculated Electronic Properties for a Halogenated Phenol

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.880 |

| LUMO Energy | -1.475 |

| HOMO-LUMO Gap | 5.405 |

Note: Data is for 3-bromo-2-hydroxypyridine (B31989) in DMSO, calculated at the B3LYP/6-311++G(d,p) level, and serves as an illustrative example. mdpi.com

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. tci-thaijo.orguni-muenchen.de The MEP surface illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

Typically, red-colored regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. tci-thaijo.org Blue-colored regions correspond to positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. tci-thaijo.orgresearchgate.net Green and yellow areas represent regions of neutral or slightly electron-rich potential, respectively. tci-thaijo.org

For this compound, the MEP map would likely show a region of negative potential around the phenolic oxygen atom due to its lone pairs of electrons, making it a site for hydrogen bonding and electrophilic interaction. The hydrogen atom of the hydroxyl group would exhibit a positive potential, indicating its acidic nature. The electron-withdrawing halogen atoms would also influence the charge distribution on the aromatic ring.

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com By partitioning the crystal space into regions where the electron distribution of a promolecule dominates over the pro-crystal, it provides a graphical representation of the molecule's shape and its close contacts with neighboring molecules. mdpi.com

The Hirshfeld surface is often mapped with properties like dnorm, which highlights intermolecular contacts shorter than the van der Waals radii. Red spots on the dnorm surface indicate strong hydrogen bonds or other close contacts. mdpi.com Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular interactions, such as H···H, O···H, and Br···H contacts. mdpi.com

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. Computational methods, particularly DFT, can be employed to predict the NLO properties of molecules. Key parameters include the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). researchgate.net

The first hyperpolarizability is a measure of the second-order NLO response of a molecule. researchgate.net Molecules with large β values are considered promising candidates for NLO applications. researchgate.net The magnitude of these properties is highly dependent on the molecular structure, the presence of electron-donating and electron-withdrawing groups, and the extent of charge transfer within the molecule. researchgate.net

For this compound, the presence of the hydroxyl group (electron-donating) and the halogen atoms (electron-withdrawing) could lead to intramolecular charge transfer, potentially resulting in a significant NLO response. The HOMO-LUMO gap is also related to NLO properties, with smaller gaps often correlating with larger hyperpolarizability values. researchgate.net

Table 3: Calculated NLO Properties for an Example Molecule

| Property | Value |

|---|---|

| Dipole Moment (μ) | Varies with functional |

| Polarizability (α) | Varies with functional |

| First Hyperpolarizability (β) | Varies with functional |

Note: This table illustrates the types of data obtained from NLO calculations. Actual values are highly dependent on the specific molecule and the computational method used. researchgate.net

The presence of a hydroxyl group and halogen atoms in this compound gives rise to various non-covalent interactions that are crucial in determining its structure and properties.

Intramolecular Hydrogen Bonding: The ortho-position of the bromine atom relative to the hydroxyl group allows for the possibility of an intramolecular hydrogen bond (O-H···Br). This type of interaction can influence the conformation of the hydroxyl group and its acidity. Theoretical studies on similar 2-halophenols have investigated the strength and nature of such intramolecular hydrogen bonds. rsc.org

Intermolecular Hydrogen Bonding: In the solid state, the primary intermolecular interaction is expected to be O-H···O hydrogen bonding between the hydroxyl groups of adjacent molecules, leading to the formation of chains or other supramolecular structures. The strength and geometry of these hydrogen bonds are influenced by the other substituents on the ring.

Halogen Bonding: In addition to hydrogen bonding, halogen bonds can also play a significant role in the crystal packing. These are non-covalent interactions where a halogen atom acts as an electrophilic species. For this compound, interactions such as Br···O, F···O, or even Br···F could occur between neighboring molecules. The study of related 2,6-dihalogenated phenols has shown that halogen-halogen interactions can be a particularly important directional force in the crystal structure. researchgate.net Computational methods like DFT and Hirshfeld surface analysis are essential for identifying and characterizing these complex bonding interactions. nih.govresearchgate.net

Applications in Specialized Chemical Synthesis and Advanced Materials

Pharmaceutical and Medicinal Chemistry Intermediates

In the field of medicinal chemistry, halogenated phenols are critical building blocks for the synthesis of novel therapeutic agents. nbinno.com Compounds like 2-Bromo-3,6-difluorophenol are sought-after precursors because the incorporation of fluorine atoms into drug candidates is a well-established strategy for enhancing pharmacokinetic and pharmacodynamic profiles. nbinno.com The specific substitution pattern of this compound allows chemists to introduce a distinct bromo-difluorophenyl moiety into a target structure, providing a tool to fine-tune the properties of a potential drug molecule.

Halogenated aromatic compounds are fundamental starting materials in the multi-step synthesis of various non-steroidal anti-inflammatory drugs (NSAIDs) and other analgesic agents. While specific examples detailing the use of this compound are not prevalent, its chemical functionalities are highly relevant to the synthesis of drug precursors. The bromine atom allows for the formation of new carbon-carbon bonds through reactions like Suzuki or Heck coupling, which are instrumental in constructing the complex carbon skeletons of advanced drug candidates.

For instance, the synthesis of selective COX-2 inhibitors, a major class of anti-inflammatory drugs, often involves the coupling of different aromatic rings. nih.gov The this compound scaffold can be used to introduce a fluorinated phenyl group into a heterocyclic core, a common feature in many COX-2 inhibitors. The fluorine atoms can enhance the molecule's binding affinity to the enzyme's active site and improve its metabolic stability, potentially leading to a longer duration of action. nih.gov

The ghrelin receptor is a significant target in the development of therapies for metabolic disorders, including obesity. Research into small-molecule antagonists for this receptor has highlighted the importance of specific halogenated aromatic moieties for effective binding. A key example is the antagonist known as Compound 21, whose crystal structure in complex with the ghrelin receptor has been elucidated. nih.gov

This antagonist features a 4-bromo-2-fluorobenzene moiety, a structural isomer of the phenyl group in this compound. The study revealed that this bromo-fluorophenyl group sits (B43327) in a specific region of the receptor's binding pocket, designated Cavity II, where it makes crucial hydrophobic contacts with amino acid residues. nih.gov The bromine atom, in particular, contributes to the binding affinity through halogen bonding or other favorable interactions. Given the precise structural requirements of this binding pocket, building blocks like this compound are valuable for synthesizing a library of analogs to probe the structure-activity relationship and develop antagonists with optimized potency and selectivity. nih.gov

Table 1: Interactions of the Bromo-Fluorophenyl Moiety in a Ghrelin Receptor Antagonist

| Interacting Residue | Interaction Type | Moiety Component | Reference |

|---|---|---|---|

| I1784.60 | Hydrophobic | 4-bromo-2-fluorobenzene | nih.gov |

| L1814.63 | Hydrophobic | 4-bromo-2-fluorobenzene | nih.gov |

Fluorine, in particular, is known to have several beneficial effects. Its high electronegativity can alter the acidity of nearby functional groups, influencing ionization state and receptor binding. Furthermore, replacing hydrogen with fluorine at a site susceptible to metabolic oxidation (e.g., by cytochrome P450 enzymes) can block this pathway, thereby increasing the drug's metabolic stability and half-life. nbinno.com The difluoro substitution pattern can also increase the molecule's lipophilicity, which can enhance its ability to cross cell membranes. The bromine atom, besides serving as a synthetic handle, can also form halogen bonds with biological targets, potentially increasing binding affinity and selectivity. nbinno.com

Table 2: General Effects of Bromo/Fluoro Substitution on Pharmacokinetic Properties

| Property | Effect of Fluorine Substitution | Effect of Bromine Substitution |

|---|---|---|

| Metabolic Stability | Often increases by blocking sites of oxidative metabolism. | Can increase molecular weight, potentially altering metabolism. |

| Lipophilicity (LogP) | Generally increases, affecting absorption and distribution. | Increases lipophilicity. |

| Binding Affinity | Can enhance binding through electrostatic or dipole interactions. | Can enhance binding via halogen bonding and hydrophobic interactions. |

| Bioavailability | Can be improved due to increased stability and membrane permeability. | Can be altered due to changes in solubility and lipophilicity. |

Unsymmetrical biaryl scaffolds, particularly ortho-biphenols, are privileged structures found in numerous biologically active compounds and are used as chiral ligands in asymmetric synthesis. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is one of the most powerful and versatile methods for constructing these C-C bonds. acs.orgtcichemicals.com

This compound is an ideal substrate for this reaction. The carbon-bromine bond is highly susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. Coupling with a variety of substituted arylboronic acids allows for the modular and efficient synthesis of a wide range of unsymmetrical biphenols. The fluorine atoms are well-tolerated under these reaction conditions and become part of the final biaryl product, imparting their characteristic electronic properties. This method provides a direct route to functionalized biphenols that can be further elaborated into complex drug molecules.

Table 3: Generic Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

|---|

While this compound itself does not introduce a difluoromethyl (-CF₂H) or difluoromethylene (-CF₂-) group, its structure underscores the importance of difluorinated motifs in medicinal chemistry. The difluoromethyl group, for example, is recognized as a bioisostere of hydroxyl, thiol, or amine groups, as it can act as a hydrogen bond donor. nih.govresearchgate.net

The 3,6-difluoro substitution on the phenol (B47542) ring of the title compound significantly alters the electronic landscape of the molecule compared to a non-fluorinated phenol. These fluorine atoms can engage in hydrogen bonding as acceptors and modulate the acidity (pKa) of the phenolic hydroxyl group. This modification can be critical for optimizing the binding of a drug to its target receptor. Therefore, using this compound as a building block allows for the incorporation of a phenyl ring whose properties are permanently modified by the stable and strategically placed difluoro substituents, a key tactic in modern drug design.

Agrochemical Development

The principles that make fluorinated and brominated compounds valuable in pharmaceuticals also apply to the agrochemical industry. nbinno.com Halogenated aromatics are core components of many modern herbicides, insecticides, and fungicides. They are used to create active ingredients with high potency, appropriate environmental stability, and selectivity toward the target pest or weed. nbinno.com

This compound serves as a versatile intermediate for the synthesis of new agrochemicals. The bromo-difluorophenyl scaffold can be incorporated into various chemical classes of pesticides. For example, in herbicide development, this moiety can be part of molecules designed to inhibit essential plant enzymes like protoporphyrinogen (B1215707) oxidase (PPO). nih.gov The fluorine atoms can increase the molecule's efficacy and its stability against degradation in the field, while the bromine atom provides a convenient point for chemical modification to optimize the herbicidal spectrum and crop safety. The unique substitution pattern offers a distinct structural motif for developing next-generation crop protection agents that are effective and meet stringent environmental standards.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Bromo-2-fluorobenzene |

| Celecoxib |

| Ibuprofen |

Formulation of Herbicides and Pesticides

While direct evidence of this compound's use in commercially available herbicides and pesticides is not prominent in scientific literature, the inclusion of fluorine and bromine in agrochemical compounds is a well-established strategy for enhancing their biological activity. researchgate.netnih.gov Fluorine, in particular, can significantly alter the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to target enzymes, which can lead to increased efficacy and selectivity of the agrochemical. researchgate.netresearchgate.net The introduction of fluorine atoms into pesticides and herbicides has become a common practice in the agrochemical industry to improve the performance of active ingredients. nih.govbohrium.com Therefore, it is plausible that this compound could serve as a valuable intermediate or building block in the synthesis of novel herbicidal and pesticidal agents.

Enhancement of Crop Protection Agents

The development of effective crop protection agents is a continuous effort to overcome challenges such as weed and pest resistance and to meet stringent environmental regulations. Halogenated compounds, including brominated and fluorinated phenols, are integral to the design of new active ingredients with improved performance profiles. The strategic placement of halogen atoms on an aromatic ring can influence the molecule's mode of action and its environmental fate. researchgate.net Although specific studies on this compound for crop protection are not readily found, the broader class of halogenated phenols is explored for such purposes. nbinno.com The unique electronic properties conferred by the bromine and fluorine atoms in this compound could potentially be exploited to develop more potent and selective crop protection agents.

Material Science Applications

Halogenated phenols are important precursors in the synthesis of a variety of polymers and advanced materials due to their reactivity and the unique properties they impart to the final products. The presence of fluorine, in particular, is known to enhance thermal stability, chemical resistance, and other desirable characteristics.

Creation of Polymers and Coatings with Enhanced Thermal and Chemical Resistance

Fluoropolymers, which are polymers containing fluorine atoms, are renowned for their exceptional resistance to solvents, acids, and bases, as well as their high thermal stability. wikipedia.orgfluoropolymerpartnership.com These properties are a direct result of the high strength of the carbon-fluorine bond. nih.gov While the direct polymerization of this compound is not widely documented, it could potentially be used as a monomer or an additive in the synthesis of high-performance polymers and coatings. mdpi.comripublication.com The incorporation of such a halogenated phenol into a polymer backbone could enhance its resistance to thermal degradation and chemical attack, making the resulting material suitable for demanding applications where durability is critical. nih.govplastic-products.comgoogle.com For instance, epoxy resins are often synthesized from phenols and are valued for their strength and chemical resistance. wikipedia.org

Applications in Liquid Crystal Materials

Fluorinated compounds have found applications in the development of liquid crystal materials. The introduction of fluorine atoms into the molecular structure of liquid crystals can significantly influence their mesomorphic properties, such as the clearing point and the dielectric anisotropy. While there is no specific mention of this compound in the synthesis of liquid crystals in the reviewed literature, the general utility of fluorinated aromatics in this field suggests that it could be a potential building block for new liquid crystalline compounds.

Specialty Chemical Production

This compound serves as an intermediate in the production of other specialty chemicals. Its reactive sites—the hydroxyl group, the bromine atom, and the aromatic ring—allow for a variety of chemical transformations, making it a versatile precursor for the synthesis of more complex molecules. These resulting specialty chemicals could find use in pharmaceuticals, electronics, and other high-tech industries. The commercial availability of this compound from various chemical suppliers indicates its use in ongoing research and specialty chemical manufacturing. sigmaaldrich.com

Despite a comprehensive search of scientific literature and patent databases, no specific examples of the application of This compound as a chemical building block for the synthesis of high-value chemicals or advanced materials could be identified.

While the unique arrangement of bromine and fluorine substituents on the phenol ring suggests potential for versatile reactivity in various organic transformations, there is a notable absence of published research detailing its use as a precursor or intermediate in the synthesis of pharmaceuticals, agrochemicals, or functional materials.

The strategic placement of a bromine atom offers a handle for common cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations, which are fundamental in the construction of complex molecular architectures. The fluorine atoms are known to significantly influence the electronic properties and metabolic stability of molecules, making fluorinated synthons highly valuable in medicinal chemistry and materials science.

However, without documented research findings, including reaction schemes, yields, and characterization of resulting high-value compounds, a detailed and scientifically accurate discussion on the versatility of this compound as a chemical building block cannot be provided at this time. The commercial availability of this compound suggests it may be used in proprietary industrial processes or in research that has not yet been published in the public domain.

Due to the lack of available data, the generation of an interactive data table with detailed research findings is not possible.

Derivatives, Analogues, and Structure Activity Relationship Sar Studies

Synthesis and Characterization of Substituted 2-Bromo-3,6-difluorophenol Analogues

The synthesis of substituted this compound analogues requires precise control over the regiochemistry of aromatic substitution. Given the activating and directing effects of the hydroxyl group and the existing halogen substituents, achieving a specific substitution pattern is a significant chemical challenge. Modern synthetic strategies offer pathways to create highly substituted phenols with a high degree of control.

One advanced approach involves a cascade reaction, such as a Diels-Alder/elimination/retro-Diels-Alder process, using hydroxypyrone and nitroalkene starting materials. This method allows for the programmable synthesis of phenols with complete regiochemical control, enabling the specific placement of additional substituents on the this compound core. Another key strategy is the C-H bond functionalization of free phenols, which uses the existing hydroxyl group as a directing group to install new functionalities at specific positions, often with the aid of metal catalysts like ruthenium, copper, or cobalt.

For instance, ruthenium-catalyzed ortho-alkenylation can introduce unsaturated chains adjacent to the hydroxyl group, while other metal catalysts can facilitate the addition of thioether or aminomethyl groups. Furthermore, traditional methods like the hydrolysis of diazonium salts or the oxidation of aryl halides can be adapted for these complex systems. Palladium-catalyzed methods, for example, have been developed for the direct conversion of aryl halides to phenols using KOH, which could be applied to precursors to build the desired analogue.

Table 1: Potential Synthetic Strategies for Substituted this compound Analogues

| Synthetic Strategy | Description | Key Reagents/Catalysts | Potential Application |

| Pericyclic Cascade Reactions | A one-step conversion of hydroxypyrones and nitroalkenes to achieve phenols with complete regiochemical control. | Hydroxypyrone, Nitroalkene, Heat | Building the core substituted phenol (B47542) ring with predetermined substituent placement. |

| Directed C-H Functionalization | Utilization of the phenolic -OH group to direct the addition of new substituents to ortho or para positions. | Ru, Cu, Co, or In catalysts | Adding alkyl, alkenyl, thio, or amino groups to the this compound scaffold. |

| Hydrolysis of Diazonium Salts | Conversion of an aromatic amine (aniline derivative) to a phenol via a diazonium salt intermediate. | NaNO₂, H₂SO₄, H₂O | Introducing a hydroxyl group onto a pre-functionalized bromo-difluoro-aniline ring. |

| Palladium-Catalyzed Hydroxylation | Direct conversion of an aryl halide (e.g., a tribromo-difluorobenzene) to a phenol. | Palladium catalyst, Monophosphine ligand, KOH | Synthesizing the target phenol from a readily available polyhalogenated benzene (B151609) precursor. |

Investigation of Positional Isomers and Their Distinct Chemical Profiles

The arrangement of bromine and fluorine atoms on the phenol ring significantly influences the molecule's chemical and physical properties. Positional isomers of this compound, such as 4-bromo-2,5-difluorophenol (B1276729) or 2-bromo-4,5-difluorophenol, are expected to exhibit distinct chemical profiles due to differences in electronic effects, steric hindrance, and intramolecular interactions.

The acidity of the phenolic proton (pKa) is highly sensitive to the position of the electron-withdrawing halogen substituents. When halogens are in the ortho and para positions relative to the hydroxyl group, their electron-withdrawing inductive and resonance effects are maximized, leading to greater stabilization of the resulting phenoxide ion and thus a lower pKa (stronger acid). For example, the pKa of monobromophenols varies with isomer, with 4-bromophenol (B116583) (pKa 9.34) being less acidic than 2-bromophenol (B46759) (pKa 8.42). A similar, more pronounced trend would be expected for the more heavily halogenated bromodifluorophenols.

Furthermore, the position of the fluorine atoms can determine the potential for intramolecular hydrogen bonding. In isomers where a fluorine atom is ortho to the hydroxyl group (like this compound), a cis-conformer can be stabilized by an intramolecular O-H···F hydrogen bond. This interaction can affect properties such as boiling point, solubility, and the vibrational frequency of the O-H bond in IR spectroscopy. Isomers lacking an ortho-fluorine would not have this interaction and would rely solely on intermolecular hydrogen bonding.

Table 2: Predicted Property Differences Among Positional Isomers of Bromodifluorophenol

| Property | This compound | Hypothetical 4-Bromo-2,6-difluorophenol | Hypothetical 2-Bromo-4,5-difluorophenol |

| Expected Acidity (pKa) | Relatively low (stronger acid) due to ortho and meta fluorine. | Lowest (strongest acid) due to two ortho fluorines and a para bromine. | Higher (weaker acid) compared to the 2,6-difluoro isomer. |

| Intramolecular H-Bonding | Possible (O-H···F) with the fluorine at position 6. | Strong (O-H···F) with both ortho fluorines. | Not possible with ortho substituents. |

| Reactivity in Electrophilic Substitution | The remaining C-4 and C-5 positions are activated by -OH but deactivated by halogens. | The C-3 and C-5 positions are highly deactivated by flanking halogens. | The C-3 and C-6 positions are available for substitution, with varied activation/deactivation. |

| Dipole Moment | Asymmetric substitution leads to a significant net dipole moment. | Symmetric fluorine substitution may lead to a different net dipole moment. | Asymmetric substitution pattern would result in a distinct dipole moment. |

Structure-Reactivity and Structure-Property Relationships in Halogenated Phenols

The chemical behavior of halogenated phenols is governed by the electronic and steric properties of the halogen substituents. The relationships between the structure of these compounds and their reactivity or physical properties can often be quantified, providing predictive models for their behavior.

Structure-Reactivity Relationships: The reactivity of the phenolic ring towards electrophiles is a balance between the strong activating effect of the hydroxyl group and the deactivating effect of the halogens. The hydroxyl group is a powerful ortho-, para-director, increasing electron density at these positions through resonance. Conversely, halogens are deactivating due to their strong inductive electron withdrawal but are also ortho-, para-directing because of resonance donation from their lone pairs. In a polyhalogenated phenol like this compound, the cumulative deactivating effect of the three halogens makes electrophilic substitution reactions significantly more difficult compared to phenol itself.

The acidity of the phenol is a key reactive property. The presence of electron-withdrawing groups like halogens stabilizes the negative charge of the phenoxide ion formed upon deprotonation, thereby increasing the acidity (lowering the pKa). This effect is additive and position-dependent, with ortho and para substituents having a more pronounced impact than meta substituents.

Structure-Property Relationships: Quantitative Structure-Activity Relationship (QSAR) models are often used to correlate molecular structure with biological or physicochemical properties. For halogenated phenols, properties like toxicity are often linked to descriptors such as the octanol-water partition coefficient (log Kow), which measures lipophilicity, and electronic parameters like the Hammett sigma constant (σ) or the pKa.

For a series of halogenated phenols, a general relationship for toxicity (log BR) can be expressed as: log BR = a(log Kow) + b(σ) + c

Here, 'a', 'b', and 'c' are constants derived from experimental data. This equation indicates that both the lipophilicity (related to membrane permeability) and the electronic effect of the substituents contribute to the compound's activity. The high halogen content of this compound suggests it would have a relatively high log Kow value, indicating significant lipophilicity.

Table 3: Influence of Halogen Substitution on Phenol Properties

| Property | Effect of Halogen Substituents | Governing Factors |

| Acidity (pKa) | Increases (pKa decreases) | Inductive electron withdrawal stabilizes the phenoxide anion. |

| Lipophilicity (log Kow) | Increases | Halogens are more lipophilic than hydrogen, increasing partitioning into non-polar environments. |

| Reactivity (Electrophilic Substitution) | Decreases | Strong inductive deactivation by halogens outweighs the activating effect of the -OH group. |

| Boiling Point | Generally increases | Increased molecular weight and stronger van der Waals forces. |

Designing Compounds with Fluorinated Quaternary Carbon Centers

While this compound itself does not possess a fluorinated quaternary carbon, the principles of fluorine chemistry are central to its character. The design and synthesis of molecules that do contain a fluorinated quaternary carbon center (a carbon atom bonded to four other non-hydrogen atoms, one of which is fluorine) is a highly active area of research, driven by the unique properties these motifs impart to pharmaceuticals and materials.

The introduction of a fluorine atom at a quaternary center can profoundly alter a molecule's conformational preferences, metabolic stability, and binding affinity. The stereoselective construction of these centers is a significant synthetic challenge. Modern strategies to achieve this include:

Asymmetric Electrophilic Fluorination: This involves the reaction of a prochiral enolate with an electrophilic fluorine source (such as N-fluorobenzenesulfonimide, NFSI). The stereochemical outcome is controlled by a chiral catalyst, which can be an organocatalyst or a transition metal complex.

Asymmetric Alkylation/Arylation of Fluorinated Substrates: Starting with a substrate that already contains a C-F bond, a chiral catalyst can guide the addition of an alkyl or aryl group to create the quaternary center with high enantioselectivity.

Asymmetric Additions to Fluorinated Precursors: Reactions such as Michael additions, Mannich reactions, and aldol (B89426) additions using fluorinated substrates can be rendered asymmetric through chiral catalysis, leading to the formation of complex molecules with fluorinated quaternary stereocenters.

These methods provide powerful tools for creating novel, structurally complex molecules where the unique electronic properties of fluorine can be leveraged to fine-tune molecular function.

Table 4: Approaches for Synthesizing Fluorinated Quaternary Carbon Centers

| Method | General Transformation | Typical Reagents/Catalysts | Key Advantage |

| Asymmetric Electrophilic Fluorination | Prochiral ketone/ester → α-Fluoro quaternary ketone/ester | Chiral amine/phosphine catalysts, NFSI | Direct introduction of fluorine with stereocontrol. |

| Asymmetric Allylation | Fluorinated nucleophile + Allyl reagent → α-Allyl-α-fluoro compound | Palladium catalysts, Chiral ligands | Forms a C-C bond to create the quaternary center. |

| Asymmetric α-Arylation | Fluorinated amide/ester → α-Aryl-α-fluoro amide/ester | Palladium catalysts, NHC ligands | Creates a C(sp²)-C(sp³) bond with high enantioselectivity. |

| Asymmetric Friedel-Crafts Addition | Pyrazolone + Ketimine → Fluorinated adduct | Chiral squaramide catalysts | Constructs vicinal tetrasubstituted stereocenters, including a C-F quaternary carbon. |

Future Research Trajectories and Innovations

Development of More Efficient and Sustainable Synthetic Routes

The future synthesis of 2-Bromo-3,6-difluorophenol and related polyhalogenated phenols is geared towards "green chemistry" principles, aiming to enhance efficiency while minimizing environmental impact. Traditional halogenation methods often rely on harsh reagents and produce significant waste streams. Research is pivoting towards cleaner, catalytic, and more atom-economical approaches.

Future synthetic strategies are expected to focus on several key areas:

Electrochemical Methods: Electrochemical halogenation presents a sustainable alternative, precisely controlling reactions and reducing the need for chemical oxidants. Using a catalyst like chromium in an electrochemical cell can facilitate efficient halogenation of phenols under milder conditions, minimizing hazardous by-products.

Green Oxidants and Solvents: A significant shift is towards replacing conventional brominating agents with greener alternatives. The combination of hydrobromic acid as a bromine source and hydrogen peroxide as a clean oxidant is a promising route, often performed in environmentally benign solvents like water or ethanol, or even under solvent-free conditions.

Biocatalysis: The use of enzymes, particularly halogenases, offers a highly selective and environmentally friendly method for halogenating aromatic compounds. Future research will likely focus on discovering or engineering robust halogenases that can regioselectively synthesize this compound, operating under mild, aqueous conditions.

Continuous Flow Processing: Integrating these green methods into continuous flow reactors can offer enhanced safety, efficiency, and scalability. Flow chemistry allows for precise control over reaction parameters, leading to higher yields and purity while minimizing waste and energy consumption.

| Parameter | Traditional Methods | Future Sustainable Methods |

|---|---|---|

| Reagents | Elemental Halogens (e.g., Br₂), N-halosuccinimides | HBr/H₂O₂, Electrochemical Generation, Biocatalysis |

| Solvents | Chlorinated Solvents (e.g., CCl₄, CHCl₃) | Water, Ethanol, Supercritical Fluids, Solvent-free |

| By-products | Stoichiometric amounts of hazardous waste | Minimal waste (e.g., H₂O), recyclable catalysts |

| Energy Input | Often requires high temperatures | Milder conditions, Microwave/Ultrasound assistance |

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The trifunctional nature of this compound (possessing hydroxyl, bromo, and fluoro groups) provides a rich platform for exploring novel chemical transformations. Future research will likely move beyond traditional reactions to investigate sophisticated catalytic systems that can selectively activate and functionalize this molecule.

Key areas for exploration include:

Photocatalysis and Photoenzymatic Catalysis: Light-mediated reactions offer a powerful tool for activating stable chemical bonds under mild conditions. The use of photocatalysts, potentially combined with enzymes, could enable unique transformations of this compound, such as selective C-H functionalization or novel cross-coupling reactions that are inaccessible through thermal methods.

Biomimetic Catalysis: Artificial enzymes and metalloenzymes can mimic the high selectivity of natural enzymes while offering greater stability and substrate scope. For instance, artificial peroxidases could be developed to catalyze the selective oxidation or coupling of this compound, leading to the synthesis of complex polyphenolic structures.

Selective Cross-Coupling Reactions: The presence of both a bromine and two fluorine atoms allows for programmed, site-selective cross-coupling reactions. Future work will focus on developing catalytic systems (e.g., based on palladium, nickel, or copper) that can differentiate between the C-Br and C-F bonds, allowing for the stepwise and controlled introduction of different functional groups to build complex molecular architectures.

Advanced Computational Modeling for Predictive Design

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of chemical processes and molecules. For this compound, advanced computational modeling will be pivotal in predicting its behavior and guiding experimental design.

Future computational efforts will likely concentrate on:

Predicting Physicochemical Properties: Using high-level quantum mechanical calculations, such as Density Functional Theory (DFT), researchers can accurately predict key parameters like acidity (pKa), redox potential, and spectroscopic signatures. This information is crucial for designing reactions and understanding the compound's behavior in different chemical environments.

Modeling Reaction Mechanisms: Computational modeling can elucidate the mechanisms of catalytic transformations involving this compound. By mapping reaction pathways and calculating activation energies, researchers can understand how catalysts function, predict product selectivity, and rationally design more efficient catalytic systems.

Simulating Intermolecular Interactions: The fluorine and bromine atoms on the phenol (B47542) ring can participate in non-covalent interactions, such as halogen bonding. Computational models can simulate how this compound interacts with biological targets (e.g., proteins) or organizes in the solid state, which is critical for designing new drugs and materials.

| Computational Method | Predicted Property/Application | Impact on Research |

|---|---|---|

| Density Functional Theory (DFT) | pKa, Reaction Energetics, Spectroscopic Data | Guides reaction condition optimization and product identification. |

| Molecular Dynamics (MD) | Conformational analysis, Solvent effects | Informs on stability and behavior in solution. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-substrate interactions, Catalytic mechanisms | Aids in the design of biocatalytic synthesis routes. |

| Molecular Docking | Binding affinity to biological targets | Facilitates virtual screening for drug discovery. |

Expansion into Emerging Application Areas

As a functionalized building block, this compound is poised for application in several high-value, emerging areas. Its unique combination of halogens can impart desirable properties to larger molecules and materials.

Potential future applications include:

Performance Polymers and Advanced Materials: The incorporation of fluorine atoms into polymers can significantly enhance their thermal stability, chemical resistance, and hydrophobicity. ingentaconnect.com this compound could serve as a key monomer or precursor for creating novel fluorinated phenolic resins or poly(arylene ether)s with superior properties for the aerospace, automotive, and electronics industries. researchgate.net

Medicinal Chemistry and Agrochemicals: Fluorine is a common feature in many modern pharmaceuticals and agrochemicals, where it can improve metabolic stability, binding affinity, and bioavailability. nih.gov The structure of this compound makes it an attractive scaffold for the synthesis of new bioactive compounds. The bromine atom provides a convenient handle for further diversification through cross-coupling reactions, enabling the construction of complex drug candidates. nbinno.com

Functional Materials for Environmental Applications: Phenolic compounds are being explored for their roles in environmental remediation, such as in the synthesis of nanoparticles for pollutant degradation or as components of advanced adsorbent materials. acs.orgmdpi.com The specific properties of this compound could be leveraged to create specialized materials for sensing or sequestering specific environmental contaminants.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.